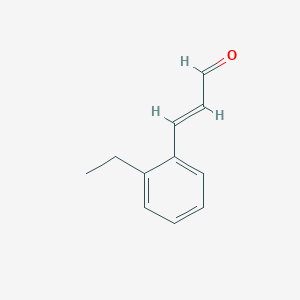
a-Ethylcinnamaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
a-Ethylcinnamaldehyde: is an organic compound with the chemical formula C11H12O. It is a derivative of cinnamaldehyde, where an ethyl group is attached to the alpha position of the cinnamaldehyde structure. This compound is known for its pleasant fragrance and is used in various applications, including perfumery and flavoring.
Preparation Methods
Synthetic Routes and Reaction Conditions: a-Ethylcinnamaldehyde can be synthesized through the reaction of aromatic aldehydes with n-Bu3N (tributylamine) in the presence of TiCl4 (titanium tetrachloride). This reaction typically yields a-ethylcinnamaldehydes in 18-31% yield . The reaction conditions involve the use of aromatic aldehydes and n-Bu3N in the presence of TiCl4, which acts as a catalyst.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis involving aromatic aldehydes and TiCl4 can be scaled up for industrial applications, considering the reaction’s efficiency and the availability of reagents.
Chemical Reactions Analysis
Types of Reactions: a-Ethylcinnamaldehyde undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed:
Oxidation: Formation of a-ethylcinnamic acid.
Reduction: Formation of a-ethylcinnamyl alcohol.
Substitution: Formation of substituted this compound derivatives.
Scientific Research Applications
a-Ethylcinnamaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as anti-inflammatory and anticancer activities.
Industry: Used in the fragrance and flavor industry due to its pleasant aroma.
Mechanism of Action
The mechanism of action of a-Ethylcinnamaldehyde involves its interaction with molecular targets and pathways. It is known to exert its effects through the modulation of various biochemical pathways, including:
Antioxidant Pathways: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Pathways: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Antimicrobial Pathways: Disrupting microbial cell membranes and inhibiting microbial growth.
Comparison with Similar Compounds
a-Ethylcinnamaldehyde can be compared with other similar compounds, such as:
Cinnamaldehyde: The parent compound, known for its strong cinnamon fragrance and similar chemical reactivity.
a-Methylcinnamaldehyde: Another derivative with a methyl group instead of an ethyl group at the alpha position.
Cinnamic Acid: The oxidized form of cinnamaldehyde, used in various chemical and pharmaceutical applications.
Uniqueness: this compound is unique due to the presence of the ethyl group, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This uniqueness makes it valuable in specific applications, particularly in the fragrance and flavor industry.
Properties
Molecular Formula |
C11H12O |
|---|---|
Molecular Weight |
160.21 g/mol |
IUPAC Name |
(E)-3-(2-ethylphenyl)prop-2-enal |
InChI |
InChI=1S/C11H12O/c1-2-10-6-3-4-7-11(10)8-5-9-12/h3-9H,2H2,1H3/b8-5+ |
InChI Key |
WTLFSSCVUTYPAD-VMPITWQZSA-N |
Isomeric SMILES |
CCC1=CC=CC=C1/C=C/C=O |
Canonical SMILES |
CCC1=CC=CC=C1C=CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















